molecular formula C21H23N3O3 B5651448 N-methyl-2-(2-methyl-4-oxoquinolin-1(4H)-yl)-N-(4,5,6,7-tetrahydro-1,2-benzisoxazol-3-ylmethyl)acetamide

N-methyl-2-(2-methyl-4-oxoquinolin-1(4H)-yl)-N-(4,5,6,7-tetrahydro-1,2-benzisoxazol-3-ylmethyl)acetamide

Cat. No. B5651448
M. Wt: 365.4 g/mol
InChI Key: JMQFNFOAUWDMRE-UHFFFAOYSA-N
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Description

This compound belongs to a class of organic molecules known for their complex structure and potential biological activities. Such molecules often derive from quinoline or isoquinoline frameworks, modified with various functional groups to explore their chemical and physical properties, and potential applications in fields such as medicinal chemistry.

Synthesis Analysis

The synthesis of similar complex molecules often involves multiple steps, including condensation, cyclization, and functional group transformations. For example, novel derivatives involving quinoline units have been synthesized through condensation reactions in the presence of catalysts, showcasing the versatility and adaptability of these frameworks in chemical synthesis (N. Rao et al., 2020).

Molecular Structure Analysis

The molecular structure of such compounds is characterized using advanced spectroscopic techniques, including NMR and mass spectrometry. These methods allow for the detailed elucidation of the molecular framework, confirming the presence of specific functional groups and the overall structural integrity of the synthesized compounds.

Chemical Reactions and Properties

Chemical reactions involving these molecules can include cyclization and rearrangement reactions, as demonstrated in studies where base-induced reactions lead to unexpected products via Smiles-type rearrangement (S. Sirakanyan et al., 2015). Such reactivity showcases the dynamic nature of these compounds under various chemical conditions.

Physical Properties Analysis

The physical properties of these compounds, such as solubility, melting point, and crystallinity, are closely related to their molecular structure. For instance, modifications in the quinoline or isoquinoline units can significantly alter these properties, affecting their behavior in different environments and potential applications.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and functional group interactions, are crucial for understanding the potential applications of these compounds. Studies have shown that specific substitutions on the quinoline or isoquinoline nucleus can enhance antibacterial activity, indicating the importance of structural modifications in determining the biological activity of these molecules (Manoj N. Bhoi et al., 2015).

properties

IUPAC Name

N-methyl-2-(2-methyl-4-oxoquinolin-1-yl)-N-(4,5,6,7-tetrahydro-1,2-benzoxazol-3-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O3/c1-14-11-19(25)16-8-3-5-9-18(16)24(14)13-21(26)23(2)12-17-15-7-4-6-10-20(15)27-22-17/h3,5,8-9,11H,4,6-7,10,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMQFNFOAUWDMRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)C2=CC=CC=C2N1CC(=O)N(C)CC3=NOC4=C3CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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